molecular formula C7H11NO B13470534 5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one

5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one

Cat. No.: B13470534
M. Wt: 125.17 g/mol
InChI Key: BBDZFDANPQDOPL-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-azabicyclo[211]hexan-3-one is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within a bicyclo[211]hexane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create new building blocks. The reaction conditions often include the use of a mercury lamp, which facilitates the cycloaddition of 1,5-dienes . The process can be challenging due to the need for specialized equipment and glassware .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the modular approach used in laboratory settings can be adapted for larger-scale production. This involves optimizing the photochemical reaction conditions to ensure higher yields and scalability .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action for 5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential for significant biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one is unique due to the presence of the nitrogen atom within the bicyclic structure. This feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

5,5-dimethyl-2-azabicyclo[2.1.1]hexan-3-one

InChI

InChI=1S/C7H11NO/c1-7(2)4-3-5(7)8-6(4)9/h4-5H,3H2,1-2H3,(H,8,9)

InChI Key

BBDZFDANPQDOPL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC1NC2=O)C

Origin of Product

United States

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